Complejo de N-Succinimidoxocarbonil-β-alanina éster N-Succinimidílico 1,4-Dioxano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

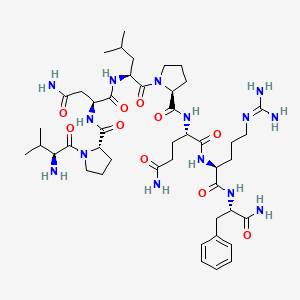

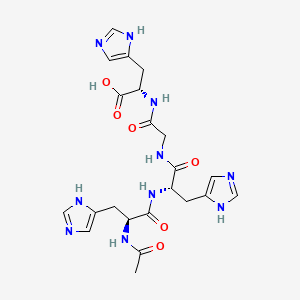

The N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4-Dioxane complex is a chemical compound used in scientific research. It is a short, amino reactive homobifunctional crosslinking reagent . It is useful in polymer coupling to proteins, because it may lead to a better selectivity among all the amino groups present in a protein, thus yielding less heterogeneous PEG-protein conjugates mixture because only the most nucleophilic and solvent exposed amines can react .

Molecular Structure Analysis

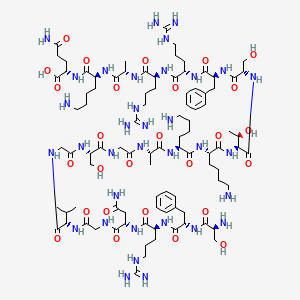

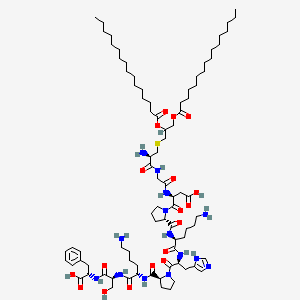

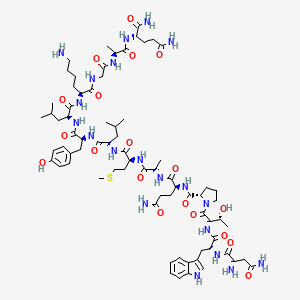

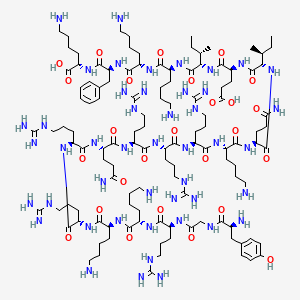

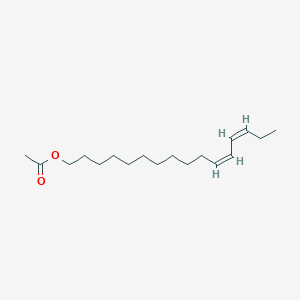

The molecular formula of the compound is C16H21N3O10 . The exact mass is 415.12300 . Unfortunately, the specific structure of the molecule is not provided in the search results.Chemical Reactions Analysis

The compound is known to react with the amino groups present in a protein, leading to the formation of PEG-protein conjugates . This reaction is selective, reacting only with the most nucleophilic and solvent exposed amines .Physical and Chemical Properties Analysis

The compound has a melting point of 163-164ºC . It is slightly soluble in chloroform and DMSO . The compound is solid and white in color . It is hygroscopic and should be stored in a refrigerator, under an inert atmosphere .Aplicaciones Científicas De Investigación

Acoplamiento de polímeros a proteínas

“Complejo de N-Succinimidoxocarbonil-β-alanina éster N-Succinimidílico 1,4-Dioxano” es útil en el acoplamiento de polímeros a proteínas . Este proceso implica la unión de polímeros a proteínas, lo que puede mejorar las propiedades de las proteínas, como su estabilidad y solubilidad.

Selectividad entre grupos amino: Este compuesto puede conducir a una mejor selectividad entre todos los grupos amino presentes en una proteína . Esto significa que puede reaccionar selectivamente con ciertos grupos amino en la proteína, lo que permite modificaciones más controladas y específicas.

Rendimiento de conjugados PEG-proteína menos heterogéneos: El uso de “this compound” puede resultar en conjugados PEG-proteína menos heterogéneos . Esto es beneficioso porque significa que los conjugados proteína-polímero resultantes son más uniformes, lo que puede mejorar su rendimiento en diversas aplicaciones.

Reactividad con aminas nucleofílicas y expuestas al disolvente: Este compuesto puede reaccionar con las aminas más nucleofílicas y expuestas al disolvente

Mecanismo De Acción

Target of Action

The primary targets of N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4- Dioxane complex are proteins, specifically the amino groups present in a protein .

Mode of Action

This compound is a short, amino reactive homobifunctional crosslinking reagent . It interacts with its targets by coupling to proteins, leading to a better selectivity among all the amino groups present in a protein . This results in less heterogeneous PEG-protein conjugates mixture because only the most nucleophilic and solvent exposed amines can react .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving protein interactions. By selectively reacting with certain amino groups in proteins, it can alter the structure and function of these proteins, affecting the biochemical pathways in which they are involved. The downstream effects of these changes can vary widely depending on the specific proteins and pathways involved .

Pharmacokinetics

It is known that the compound is solid in form, slightly soluble in chloroform and dmso, and should be stored in a hygroscopic, refrigerator, under inert atmosphere .

Result of Action

The result of the action of N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4- Dioxane complex is the formation of less heterogeneous PEG-protein conjugates . This can have various molecular and cellular effects, depending on the specific proteins involved and the nature of the conjugates formed.

Action Environment

The action of N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4- Dioxane complex can be influenced by various environmental factors. For example, the compound is moisture sensitive, suggesting that its action, efficacy, and stability could be affected by humidity . Furthermore, its solubility in different solvents suggests that the solvent environment could also influence its action .

Direcciones Futuras

The compound’s unique properties enable its application in various research areas, such as drug delivery systems and bioconjugation reactions. Its ability to selectively react with the most nucleophilic and solvent exposed amines in a protein could be leveraged to create less heterogeneous PEG-protein conjugates, which could have potential applications in drug delivery and other areas of research .

Análisis Bioquímico

Biochemical Properties

N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4- Dioxane complex is a short, amino reactive homobifunctional crosslinking reagent . It is useful in polymer coupling to proteins, as it may lead to a better selectivity among all the amino groups present in a protein . This results in less heterogeneous polyethylene glycol (PEG)-protein conjugates mixture because only the most nucleophilic and solvent-exposed amines can react .

Molecular Mechanism

The molecular mechanism of action of N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4- Dioxane complex involves its interaction with amino groups in proteins . The compound can form covalent bonds with these groups, leading to changes in the protein’s structure and function .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway involves the reaction between N-succinimidyl carbonate and β-alanine in the presence of 1,4-dioxane as a solvent. The reaction results in the formation of N-succinimidoxycarbonyl-β-alanine N-succinimidyl ester 1,4-dioxane complex.", "Starting Materials": [ "N-succinimidyl carbonate", "β-alanine", "1,4-dioxane" ], "Reaction": [ "Add N-succinimidyl carbonate and β-alanine to 1,4-dioxane solvent", "Stir the mixture at room temperature for several hours", "Heat the mixture to reflux and continue stirring for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold diethyl ether", "Dry the product under vacuum" ] } | |

Número CAS |

1215667-16-5 |

Fórmula molecular |

C16H21N3O10 |

Peso molecular |

415.355 |

Nombre IUPAC |

1,4-dioxane;(2,5-dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C12H13N3O8.C4H8O2/c16-7-1-2-8(17)14(7)22-11(20)5-6-13-12(21)23-15-9(18)3-4-10(15)19;1-2-6-4-3-5-1/h1-6H2,(H,13,21);1-4H2 |

Clave InChI |

AQUFMAPQJCPCRK-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)ON2C(=O)CCC2=O.C1COCCO1 |

Sinónimos |

N-[[N-[(Succinimidooxy)carbonyl]-β-alanyl]oxy]succinimide 1,4- Dioxane; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Lysine,S-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-](/img/structure/B561590.png)